3-(Naphthalen-2-yl)-1,2-oxazol-5-ol
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Overview
Description
Naphthalene derivatives, such as the one you mentioned, are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multicomponent reactions . For example, a compound similar to the one you mentioned, (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, was synthesized and its structure confirmed by X-ray crystallography .Molecular Structure Analysis
The optimized molecular structure of naphthalene derivatives can be calculated using methods like DFT B3LYP/6-311G (d,p). The calculated geometric parameters are usually in good agreement with the experimental data obtained from X-ray structure .Chemical Reactions Analysis
Naphthalene derivatives can participate in various organic reactions due to the presence of multiple reactive sites . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can vary widely. For instance, 2-Naphthol has a molecular weight of 128.17 g/mol and a melting point of 122 °C .Scientific Research Applications
- Aminophosphonates, including compounds like 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol, have attracted attention due to their resemblance to transition states of amines and esters in biological processes. They serve as peptide enzyme inhibitors and exhibit chelating attributes with pharmacological targets .
- The coupling of aminophosphonates with heterocyclic rings has led to the discovery of potential drug candidates. Researchers have explored their efficacy against cancers, making them promising candidates for novel therapies .
- Aminophosphonates find applications in agrochemicals. Their unique properties make them useful for developing pesticides, herbicides, and growth regulators .
- Researchers have synthesized aminophosphonates containing the triazole ring, which could contribute to more effective crop protection strategies .
- Researchers have explored the use of triazole derivatives in metal-catalyzed reactions, such as the copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) reaction used to synthesize 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol .
- The compound’s synthesis involves the copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), a powerful click chemistry reaction. This reaction allows efficient and regioselective formation of the triazole ring .
Medicinal Chemistry and Drug Development
Agrochemistry and Crop Protection
Materials Science and Catalysis
Organic Synthesis and Click Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-naphthalen-2-yl-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-8-12(14-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEXCBGTYLNYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)ON3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yl)-1,2-oxazol-5-ol |
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